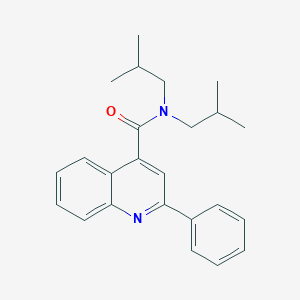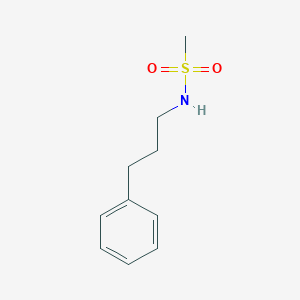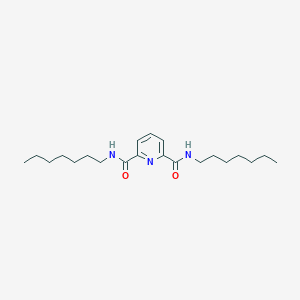
N~2~,N~6~-diheptyl-2,6-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diheptylpyridine-2,6-dicarboxamide is a chemical compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites . The compound’s structure consists of a pyridine ring substituted at the 2 and 6 positions with carboxamide groups, each bearing a heptyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-diheptylpyridine-2,6-dicarboxamide can be synthesized through a condensation reaction involving pyridine-2,6-dicarboxylic acid or its derivatives with heptylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of N,N’-diheptylpyridine-2,6-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-diheptylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N,N’-diheptylpyridine-2,6-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize reactive metal complexes.
Biology: Employed in the study of metalloenzyme active sites and their synthetic modeling.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalytic organic transformations and as a sensing agent for various analytes.
Mechanism of Action
The mechanism of action of N,N’-diheptylpyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and amide nitrogen atoms. This coordination stabilizes the metal complexes and facilitates various catalytic processes. The compound’s molecular targets include metal ions such as copper, nickel, and zinc, which are essential for its catalytic and sensing applications .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N,N’-diheptylpyridine-2,6-dicarboxamide is unique due to its long heptyl chains, which enhance its hydrophobicity and influence its coordination behavior. This makes it particularly useful in applications where hydrophobic interactions play a crucial role, such as in drug delivery systems and hydrophobic catalysis .
Properties
Molecular Formula |
C21H35N3O2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-N,6-N-diheptylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H35N3O2/c1-3-5-7-9-11-16-22-20(25)18-14-13-15-19(24-18)21(26)23-17-12-10-8-6-4-2/h13-15H,3-12,16-17H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
XNNKXRUWVPQHEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C1=NC(=CC=C1)C(=O)NCCCCCCC |
Canonical SMILES |
CCCCCCCNC(=O)C1=NC(=CC=C1)C(=O)NCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


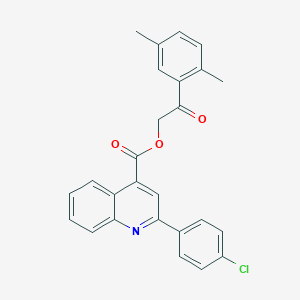
![3-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B329472.png)
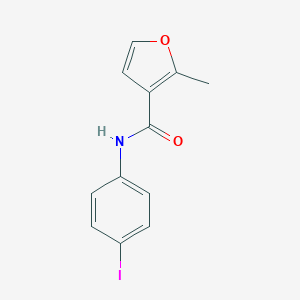
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B329474.png)
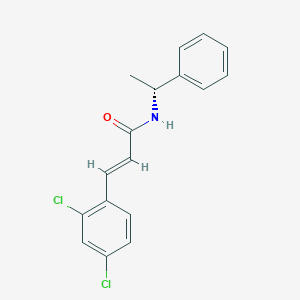
![Methyl 4-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B329479.png)
![3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B329480.png)
![2-(3,4-dimethylphenyl)-N-(3-{4-[3-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)propyl]piperazin-1-yl}propyl)quinoline-4-carboxamide](/img/structure/B329482.png)

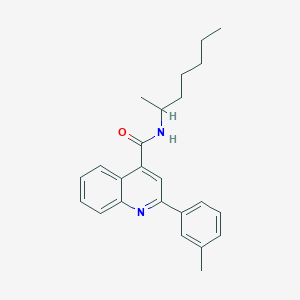
![2-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B329485.png)
![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B329486.png)
